26-Deoxycimicifugoside
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Overview
Description
It belongs to the class of cycloartane glycosides and has the molecular formula C37H54O10 . This compound has been studied for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 26-Deoxycimicifugoside is primarily isolated from natural sources, specifically from the rhizomes of Cimicifuga racemosa . The extraction process involves the use of ethanol (EtOH) and ethyl acetate (EtOAc) fractions, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, making it a valuable natural product for research purposes .
Chemical Reactions Analysis
Types of Reactions: 26-Deoxycimicifugoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 26-Deoxycimicifugoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cimigenol: Another triterpene glycoside isolated from Cimicifuga racemosa.
Actein: A related compound with similar biological activities.
Cimicifugoside: A glycoside with structural similarities to 26-Deoxycimicifugoside.
Uniqueness: this compound is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
IUPAC Name |
[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJAWKRZRAQQO-YTGDHQJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214146-75-5 |
Source
|
Record name | 26-Deoxycimicifugoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26-DEOXYCIMICIFUGOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?
A1: this compound is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].
Q2: Does this compound exhibit any cytotoxic activity?
A2: Yes, this compound has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].
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